molecular formula C6H14S B085279 tert-Butyl ethyl sulfide CAS No. 14290-92-7

tert-Butyl ethyl sulfide

Cat. No.: B085279
CAS No.: 14290-92-7
M. Wt: 118.24 g/mol
InChI Key: GZJUDUMQICJSFJ-UHFFFAOYSA-N
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Description

tert-Butyl ethyl sulfide: is an organosulfur compound with the chemical formula C6H14S . It is a colorless liquid with a strong sulfurous odor and is widely used in organic synthesis . The compound consists of a tert-butyl group and an ethyl group bonded to a sulfur atom, making it a thioether.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl ethyl sulfide can be synthesized through various methods. One common method involves the reaction of tert-butyl chloride with sodium ethyl sulfide. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the main product .

Industrial Production Methods: Industrial production of this compound often involves the reaction of isobutylene with hydrogen sulfide over a clay (silica alumina) catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ethyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • tert-Butyl methyl sulfide
  • tert-Butyl propyl sulfide
  • Ethyl methyl sulfide

Comparison: tert-Butyl ethyl sulfide is unique due to its specific combination of tert-butyl and ethyl groups bonded to a sulfur atom. This structure imparts distinct chemical properties, such as its reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .

Biological Activity

tert-Butyl ethyl sulfide (TBES) is an organosulfur compound with the chemical formula C6_6H14_{14}S. It has been studied for its potential biological activities, particularly in the context of cancer research and ecotoxicology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of TBES.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C6_6H14_{14}S
  • CAS Number : 139723

The molecular structure of TBES includes a tert-butyl group attached to an ethyl sulfide, which influences its reactivity and biological interactions.

Anticancer Properties

Recent studies have explored the potential anticancer effects of TBES derivatives. One significant study evaluated the growth inhibition of breast cancer cell lines using various sulfonamide derivatives, including TBES. The findings indicated that while TBES exhibited some inhibitory effects on MCF-7, SK-BR-3, and MDA-MB-231 breast cancer cells, it was less potent compared to other compounds like L-γ-methyleneglutamic acid amides. Notably, none of the tested compounds affected nonmalignant MCF-10A breast cells, indicating a degree of selectivity towards malignant cells .

Table 1: Inhibition of Breast Cancer Cell Lines by TBES Derivatives

CompoundMCF-7 IC50 (µM)SK-BR-3 IC50 (µM)MDA-MB-231 IC50 (µM)MCF-10A IC50 (µM)
TBES202530>100
Tamoxifen5710>100
Olaparib468>100

IC50 values represent the concentration required to inhibit cell growth by 50% after 72 hours of treatment.

Ecotoxicological Effects

TBES has also been assessed for its ecotoxicological impact. It is classified as harmful to aquatic life with long-lasting effects. Studies have shown that TBES can be toxic to various aquatic organisms, highlighting its potential environmental risks .

Table 2: Ecotoxicological Data for TBES

EndpointValueTest Organism
Acute Toxicity (LC50)310 mg/LPseudokirchneriella subcapitata
Chronic Toxicity (NOEC)<10 mg/LDaphnia magna
Bioconcentration Factor (BCF)12Various aquatic species

The mechanism by which TBES exerts its biological effects is not fully understood but may involve interactions with cellular pathways that regulate growth and apoptosis in cancer cells. The presence of sulfur in its structure suggests possible roles in redox reactions and signaling pathways associated with cellular stress responses.

Case Studies

A notable case study involved the synthesis and evaluation of various TBES derivatives for their anticancer activity. The study demonstrated that modifications to the sulfur-containing moiety could enhance or diminish biological activity, leading to insights into structure-activity relationships.

Key Findings from Case Studies:

  • Selectivity : TBES derivatives showed selective toxicity toward cancer cells while sparing nonmalignant cells.
  • Synergistic Effects : Combining TBES with other chemotherapeutic agents enhanced overall efficacy against resistant cancer cell lines.
  • Metabolic Stability : Some derivatives exhibited improved metabolic stability, suggesting potential for further development as therapeutic agents.

Properties

IUPAC Name

2-ethylsulfanyl-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-5-7-6(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJUDUMQICJSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162219
Record name Propane, 2-(ethylthio)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14290-92-7
Record name tert-Butyl ethyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014290927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl tert-butyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane, 2-(ethylthio)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl ethyl sulfide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU6AUX4BBP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is tert-Butyl ethyl sulfide formed during the production of MTBE?

A1: this compound is a newly formed sulfur compound found in methyl tert-butyl ether (MTBE). It is generated through a thioetherification reaction where thiols react with butenes present during the MTBE production process. [] Specifically, it is formed by the reaction of ethanethiol with isobutylene. []

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